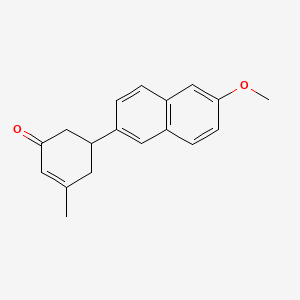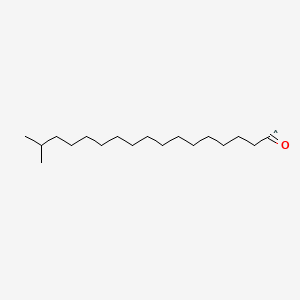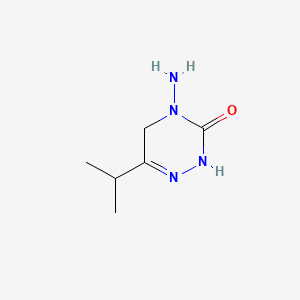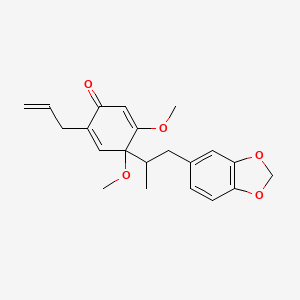
5-(6-Methoxynaphthalen-2-yl)-3-methylcyclohex-2-enone, (5RS)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-(6-Methoxynaphthalen-2-yl)-1H-pyrazole-3-carboxylic acid” is similar in structure . It has a molecular weight of 268.27 and is a solid at room temperature .
Synthesis Analysis
A compound “N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide” was synthesized by a reaction between 2,2-diphenylethan-1-amine and naproxen . The synthesis involved the use of N,N’-dicyclohexylcarbodiimide (DCC) for the preparation of amides .Chemical Reactions Analysis
The compound “N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide” was synthesized using a reaction between 2,2-diphenylethan-1-amine and naproxen . This involved the use of N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent .Physical And Chemical Properties Analysis
The compound “5-(6-Methoxynaphthalen-2-yl)-1H-pyrazole-3-carboxylic acid” is a solid at room temperature . It has a molecular weight of 268.27 .Scientific Research Applications
Fluorogenic Labeling in HPLC
5-(6-Methoxynaphthalen-2-yl)-3-methylcyclohex-2-enone has been explored as a fluorogenic labeling agent for high-performance liquid chromatography (HPLC) analysis. Specifically, its methyl ester derivative is used for labeling biologically important thiols, such as glutathione and cysteine, facilitating their detection in pharmaceutical formulations. This method provides a selective and rapid means to form fluorescent adducts, allowing for effective separation and detection of these compounds through reversed-phase HPLC with fluorimetric detection (Gatti et al., 1990).
Photochemical Formation of Naphthalenones
Research into the photochemical behavior of cyclohex-2-enones in the presence of alkynes has led to the formation of naphthalenone derivatives. When irradiated in specific solvents, these compounds undergo a series of reactions culminating in the formation of hexahydro naphthalen-1-ones. This photochemical pathway indicates a potential for synthesizing complex naphthalenone structures from simpler cyclohexenone compounds (Witte & Margaretha, 1999).
Synthesis of Cyclohexenones
Another application involves the synthesis of substituted cyclohex-2-enones using organometallic precursors. These compounds serve as synthetic equivalents for the cyclohexenone cation, facilitating the preparation of 5-substituted cyclohex-2-enones. This method represents a convergent approach to synthesizing these compounds, showcasing the versatility of cyclohexenones in organic synthesis (Kelly et al., 1981).
Safety And Hazards
properties
IUPAC Name |
5-(6-methoxynaphthalen-2-yl)-3-methylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O2/c1-12-7-16(10-17(19)8-12)14-3-4-15-11-18(20-2)6-5-13(15)9-14/h3-6,8-9,11,16H,7,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLWOUMFNVRFNNZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)CC(C1)C2=CC3=C(C=C2)C=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclohexen-1-one, 5-(6-methoxy-2-naphthalenyl)-3-methyl- | |
CAS RN |
343272-51-5 |
Source


|
| Record name | 5-(6-Methoxynaphthalen-2-yl)-3-methylcyclohex-2-enone, (5RS)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0343272515 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(6-METHOXYNAPHTHALEN-2-YL)-3-METHYLCYCLOHEX-2-ENONE, (5RS)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O962DZ1Q5D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N,N-Dimethyl-2-[phenyl(4-tolyl)methoxy]acetamide](/img/structure/B569552.png)

![Pyrimido[1,2-a]benzimidazol-2-amine](/img/structure/B569560.png)
![2H-[1,2,3]Triazolo[4,5-b]pyridine-5-sulfonamide](/img/structure/B569562.png)
